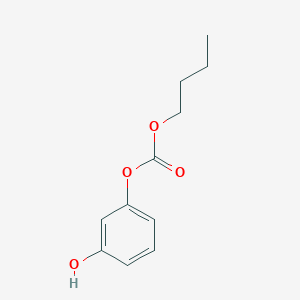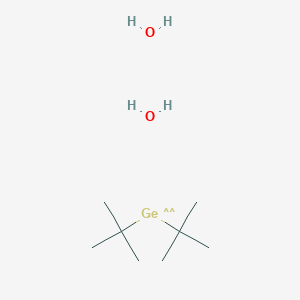
Di-tert-butyl-lambda~2~-germane--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl-lambda~2~-germane–water (1/2) is a chemical compound that consists of a germanium atom bonded to two tert-butyl groups and a water molecule in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl-lambda~2~-germane–water (1/2) typically involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting di-tert-butyl-germane is then hydrolyzed with water to form the final compound.
Industrial Production Methods
Industrial production of di-tert-butyl-lambda~2~-germane–water (1/2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl-lambda~2~-germane–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and tert-butyl alcohol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Germanium dioxide and tert-butyl alcohol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various alkyl or aryl germanium compounds.
Scientific Research Applications
Di-tert-butyl-lambda~2~-germane–water (1/2) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of di-tert-butyl-lambda~2~-germane–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl-germane: Lacks the water molecule and has different reactivity.
Tetra-tert-butyl-germane: Contains four tert-butyl groups and exhibits different chemical properties.
Germanium tetrachloride: A precursor for the synthesis of di-tert-butyl-lambda~2~-germane–water (1/2).
Uniqueness
Di-tert-butyl-lambda~2~-germane–water (1/2) is unique due to its specific structure and the presence of both tert-butyl groups and a water molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
85906-63-4 |
|---|---|
Molecular Formula |
C8H22GeO2 |
Molecular Weight |
222.89 g/mol |
InChI |
InChI=1S/C8H18Ge.2H2O/c1-7(2,3)9-8(4,5)6;;/h1-6H3;2*1H2 |
InChI Key |
FVFIYXWRPJSUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge]C(C)(C)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


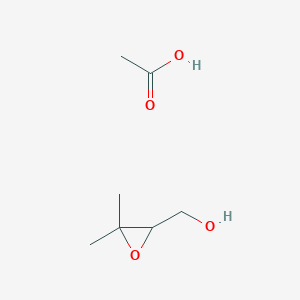

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

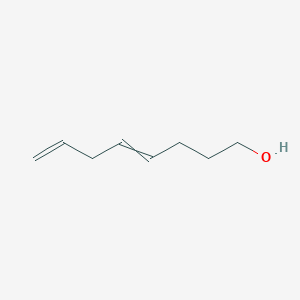
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
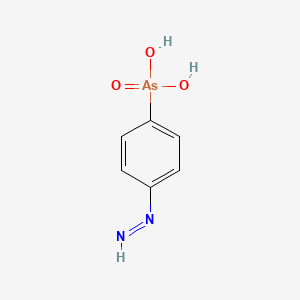
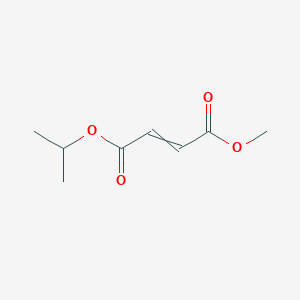
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
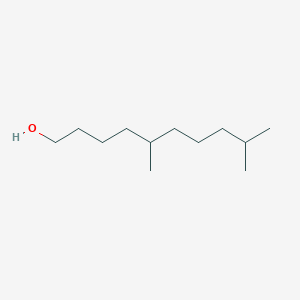
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
